molecular formula C13H17NO3 B13541813 4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid

Cat. No.: B13541813
M. Wt: 235.28 g/mol
InChI Key: MDJQPUBLJCKZEE-UHFFFAOYSA-N
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Description

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is an organic compound that features a benzofuran moiety.

Chemical Reactions Analysis

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:

Comparison with Similar Compounds

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be compared with other benzofuran derivatives such as:

Biological Activity

4-Amino-4-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

The compound's chemical structure is characterized by the presence of an amino group and a dihydrobenzofuran moiety. Its molecular formula is C14H19NO4C_{14}H_{19}NO_4, and it has a molecular weight of 265.31 g/mol. The compound is soluble in organic solvents and exhibits moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : Preliminary studies suggest that this compound can protect neuronal cells from excitotoxicity induced by glutamate. In vitro assays demonstrated reduced lactate dehydrogenase (LDH) release in neuron cultures exposed to neurotoxic conditions when treated with the compound, indicating enhanced cell viability .
  • Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines. It was observed to inhibit cell growth at micromolar concentrations without inducing apoptosis in healthy cells, suggesting a selective action against malignant cells .
  • Modulation of Neurotransmitter Systems : There is evidence that the dihydrobenzofuran structure may interact with neurotransmitter receptors, potentially modulating dopaminergic or serotonergic pathways, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
NeuroprotectionReduced LDH release in neurons10 - 25 µM
AntiproliferativeInhibition of cancer cell growth10 - 100 µM
Neurotransmitter ModulationPotential interaction with receptorsNot specified

Case Studies

  • Neuroprotective Study : A study involving mouse neuron cultures treated with the compound showed significant protection against glutamate-induced toxicity. Cell viability assays indicated that concentrations as low as 10 µM significantly improved cell survival rates compared to untreated controls .
  • Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that the compound inhibited proliferation effectively at concentrations around 22.8 µM for A549 lung cancer cells. Importantly, it did not induce apoptosis in normal cells, highlighting its potential as a selective anticancer agent .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-amino-4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid

InChI

InChI=1S/C13H17NO3/c1-8-6-10-7-9(2-4-12(10)17-8)11(14)3-5-13(15)16/h2,4,7-8,11H,3,5-6,14H2,1H3,(H,15,16)

InChI Key

MDJQPUBLJCKZEE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(CCC(=O)O)N

Origin of Product

United States

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